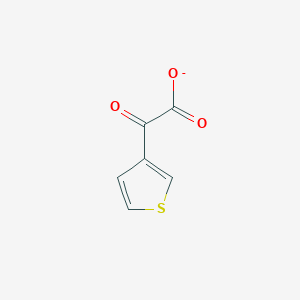

Oxo(thien-3-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3O3S- |

|---|---|

Molecular Weight |

155.15g/mol |

IUPAC Name |

2-oxo-2-thiophen-3-ylacetate |

InChI |

InChI=1S/C6H4O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3H,(H,8,9)/p-1 |

InChI Key |

SHOLYXBVJFTGSH-UHFFFAOYSA-M |

SMILES |

C1=CSC=C1C(=O)C(=O)[O-] |

Canonical SMILES |

C1=CSC=C1C(=O)C(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oxo Thien 3 Yl Acetate and Its Structural Analogues

Established and Emerging Pathways for the Chemo- and Regioselective Synthesis of the Oxo(thien-3-yl)acetate Core

The synthesis of thienyl glyoxylates, including this compound, can be achieved through several established and emerging methodologies that allow for control over chemoselectivity and regioselectivity. The choice of method often depends on the substitution pattern of the thiophene (B33073) ring and the desired position of the glyoxylate (B1226380) group. chim.it

One of the most common methods for the synthesis of hetaryl glyoxylates is the Friedel-Crafts acylation . chim.it In the case of thiophene, which is an electron-rich heterocycle, electrophilic acylation with reagents like ethyl or methyl oxalyl chloride can be employed. Unlike the more reactive pyrroles and furans, the acylation of thiophenes often requires the use of a Lewis acid catalyst to proceed efficiently. chim.itresearchgate.net This method allows for the selective acylation at the α- (C2 or C5) or β- (C3 or C4) positions of the thiophene ring, depending on the directing effects of existing substituents and the reaction conditions. For instance, the Friedel-Crafts acylation of 2-methyl-3-(2-thiophene)-L-propylacetate with an acid chloride was mediated by SnCl4. rsc.org Non-acidic conditions using EtAlCl2 have also been explored for the acylation of thiophene, providing an alternative to traditional Lewis acids. asianpubs.org

Metalation-glyoxylation represents another key strategy. This involves the deprotonation of the thiophene ring using a strong base, such as an organolithium reagent, followed by quenching with a glyoxylate-equivalent electrophile. This approach offers excellent regiocontrol, as the site of metalation can be precisely directed.

Oxidation of thienyl acetates provides a pathway to the corresponding glyoxylates. For example, thien-3-yl acetates can be oxidized at the methylene (B1212753) unit to furnish thien-3-ylglyoxylates. chim.it Reagents such as selenium dioxide, or a combination of CuO and t-butylhydroperoxide, have been utilized for this transformation. chim.it Another synthetic sequence involves a Regitz diazo transfer reaction on a hetaryl acetate (B1210297), followed by oxidation of the resulting diazo compound. chim.it

Furthermore, methods involving the construction of the thiophene ring itself can lead to the formation of thienyl glyoxylates. These methods often involve cycloaddition or condensation reactions that build the heterocyclic core with the desired glyoxylate functionality already incorporated or as a latent functional group. chim.it

| Method | Description | Key Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Electrophilic acylation of the thiophene ring. | Oxalyl chloride, Lewis acid (e.g., AlCl3, SnCl4) or non-acidic promoter (e.g., EtAlCl2). | Direct, utilizes readily available starting materials. | Often requires stoichiometric amounts of Lewis acid, can have regioselectivity issues with certain substrates. | chim.itresearchgate.netrsc.orgasianpubs.org |

| Metalation-Glyoxylation | Deprotonation followed by reaction with a glyoxylate equivalent. | Organolithium reagents, glyoxylate electrophiles. | Excellent regiocontrol. | Requires strongly basic and anhydrous conditions. | chim.it |

| Oxidation of Thienyl Acetates | Oxidation of the methylene group of a thienyl acetate. | SeO2, CuO/t-BuOOH. | Alternative to acylation methods. | May require multi-step synthesis of the starting acetate. | chim.it |

Catalytic Innovations in the Formation of Thienyl-Substituted Alpha-Keto Esters

Recent advancements in catalysis have led to more efficient and selective methods for the synthesis of α-keto esters, including those with thienyl substituents. A notable innovation is the use of palladium catalysis. For instance, palladium-catalyzed double alkoxycarbonylation of appropriate thiophene precursors in the presence of an alcohol can yield thienyl glyoxylates. chim.it This method offers a direct route to the α-ketoester functionality.

Another significant development is the palladium(II)-catalyzed C-H activation/acylation of thiophenes. This approach allows for the direct acylation of a C-H bond on the thiophene ring, bypassing the need for pre-functionalized substrates like organometallic reagents. The use of ortho-directing groups, such as 2-pyridinyl or 2-pyrimidyl, at the C-2 position of the thiophene can control the positional selectivity, favoring acylation at the C-3 position. rsc.org While this has been demonstrated for the synthesis of thienyl ketones, the methodology holds potential for adaptation to α-ketoester synthesis.

The use of solid acid catalysts has also been explored. For example, H4.5PW12O40/SiO2 has been shown to be an effective catalyst for the Friedel-Crafts acylation of thiophene with acetic anhydride (B1165640), achieving high yields and selectivities for 2-acetylthiophene. researchgate.net Such catalytic systems could potentially be adapted for acylation with oxalyl chloride derivatives to produce thienyl glyoxylates.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral α-ketoesters is crucial for applications in medicinal chemistry and the synthesis of enantiomerically pure compounds. Organocatalysis has emerged as a powerful tool in this area.

Organocatalytic asymmetric Michael additions have been successfully employed to generate chiral products with thienyl moieties. For example, the conjugate addition of α-nitroketones to 4-arylidenepyrrolidine-2,3-diones, catalyzed by a bifunctional thiourea (B124793) catalyst, can produce a 2-thienyl-substituted product with acceptable enantioselectivity. d-nb.info Similarly, the addition of deconjugated α-keto esters to nitroolefins, catalyzed by a chiral bifunctional organocatalyst, can provide Rauhut–Currier type products in good yields with excellent enantioselectivities. rsc.orgrsc.org These reactions demonstrate the potential for creating stereocenters adjacent to a thienyl-substituted ketoester framework.

Furthermore, the asymmetric aldol-type reaction of α-isocyanoacetates with α-keto esters, including those with a 2-thienyl group, has been reported. pkusz.edu.cn This reaction, catalyzed by an organocatalyst, can lead to the formation of optically active oxazolines, which are precursors to chiral α-hydroxy-β-amino acids.

These examples highlight the progress in applying organocatalysis to control the stereochemistry in reactions involving thienyl-substituted ketoesters and related compounds. The development of catalysts that can directly induce asymmetry in the synthesis of chiral this compound derivatives remains an active area of research.

Sustainable and Green Chemistry Protocols for the Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic protocols for α-ketoesters. These include the use of alternative energy sources and environmentally benign solvent systems.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. In the context of thiophene chemistry, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides has been demonstrated as a rapid route to thiophene oligomers. acs.org Microwave-assisted palladium-catalyzed C-H acylation of thiophenes has also proven to be more efficient than standard thermal conditions, reducing reaction times from hours to minutes and improving yields. rsc.org The synthesis of various heterocyclic systems containing thienyl moieties, such as pyrazolo[1,5-a]pyrimidinones and thieno[2,3-b]pyridines, has been effectively achieved using microwave irradiation, often in one-pot procedures. d-nb.infomdpi.com These examples suggest that microwave-assisted synthesis could be a valuable tool for the efficient production of this compound.

Deep Eutectic Solvents (DES) in Synthesis

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. core.ac.uk They are typically formed from a mixture of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335), glycerol, or carboxylic acids). mdpi.commagtech.com.cnmdpi.com DESs offer advantages such as low toxicity, biodegradability, low cost, and high thermal stability. core.ac.ukmdpi.com

DESs have been successfully employed as both the reaction medium and catalyst in a variety of organic transformations, including the synthesis of heterocyclic compounds. core.ac.ukmdpi.com For instance, the synthesis of thioethers and various nitrogen-containing heterocycles has been achieved in DESs. mdpi.com The use of a choline chloride/zinc chloride eutectic mixture has been reported for the synthesis of tetrahydroquinolines. mdpi.com Given their ability to dissolve a wide range of reactants and their potential to act as catalysts, DESs represent a promising medium for the synthesis of this compound, potentially in multicomponent reactions. core.ac.uk The dehydrative cross-etherification of alcohols, including those with thienyl groups, has been demonstrated using a zinc-based DES, highlighting their utility in reactions involving thiophene derivatives. chemistryforsustainability.org

Photocatalytic Approaches

Visible-light photocatalysis has gained significant attention as a green and powerful tool for organic synthesis, enabling the generation of reactive intermediates under mild conditions. beilstein-journals.orgnih.gov This methodology can be applied to C-H functionalization reactions, offering a direct way to introduce new functional groups onto a thiophene ring. beilstein-journals.orgresearchgate.net

The photocatalytic generation of acyl radicals from α-ketoacids, followed by their reaction with various partners, has been demonstrated. nih.gov For instance, the photocatalyzed domino fluorination-protodefluorination decarboxylative cross-coupling of α-ketoacids with styrene (B11656) derivatives has been reported. nih.gov Photocatalytic methods can also be used to drive divergent reaction pathways. For example, the reaction of α-ketoesters with alkenes can be directed towards either Paternò–Büchi cycloadditions or allylic functionalization products by tuning the photocatalyst and reaction conditions to favor either energy transfer or electron transfer mechanisms. nih.govorganic-chemistry.org These approaches could be harnessed for the synthesis and further functionalization of this compound. For example, a photocatalytic C-H activation strategy could potentially be employed to directly introduce the oxoacetate moiety onto the thiophene ring.

| Protocol | Description | Key Features | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, enhanced efficiency. | Acceleration of Friedel-Crafts acylation or catalytic C-H activation. | rsc.orgacs.orgd-nb.infomdpi.com |

| Deep Eutectic Solvents (DES) | Use of a mixture of a salt and a hydrogen bond donor as a green solvent and/or catalyst. | Low toxicity, biodegradability, recyclability, low cost. | As a medium for acylation or multicomponent reactions to form the target compound. | core.ac.ukmdpi.commdpi.comchemistryforsustainability.org |

| Photocatalytic Approaches | Use of visible light and a photocatalyst to initiate reactions. | Mild reaction conditions, generation of reactive intermediates, novel reaction pathways. | Direct C-H functionalization of thiophene or subsequent modification of the ketoester. | beilstein-journals.orgnih.govresearchgate.netnih.govnih.govorganic-chemistry.org |

Flow Chemistry and Continuous Processing in the Synthesis of this compound

The application of flow chemistry and continuous processing represents a significant advancement in the synthesis of complex molecules, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodologies are well-established for the synthesis of structurally analogous α-keto esters, particularly those containing heteroaryl moieties. These analogous syntheses provide a robust framework for the development of a continuous flow process for this compound.

A key strategy for synthesizing α-keto esters in a continuous flow setup involves the selective acylation of organometallic reagents with appropriate acylating agents. Research has demonstrated the successful synthesis of various α-keto esters through the reaction of heteroaryl magnesium reagents with diethyl oxalate (B1200264) in a continuous flow system. organic-chemistry.org This approach is directly applicable to the synthesis of this compound, where a thien-3-yl magnesium reagent would be reacted with an oxalate ester.

The advantages of a continuous flow process for this transformation are notable. Flow conditions can prevent the premature collapse of hemiacetal intermediates, a common issue in batch reactions that leads to the formation of undesired tertiary alcohol byproducts. organic-chemistry.org By maintaining precise control over residence time and temperature, the formation of the desired α-keto ester can be maximized. For instance, selective acylation reactions of organomagnesium reagents with esters have been successfully conducted at temperatures ranging from -5 to 25 °C with short residence times, conditions that are mild and easily managed in a flow reactor. organic-chemistry.org

One of the significant benefits of microreactor technology is the superior heat and mass transfer compared to batch reactors. beilstein-journals.orgarkat-usa.org This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The generation and immediate use of reactive species, such as organometallic reagents, can be performed in a highly controlled manner within a flow system, minimizing decomposition and side reactions. arkat-usa.orgkyoto-u.ac.jp

A general approach for the synthesis of this compound and its analogues in a continuous flow system would involve the following steps:

Preparation of a stream of the heteroaryl magnesium reagent (e.g., thien-3-ylmagnesium bromide).

Preparation of a separate stream of the acylating agent (e.g., diethyl oxalate) in a suitable solvent.

Merging of the two streams in a T-mixer to initiate the reaction.

Passage of the reaction mixture through a temperature-controlled reactor coil or a packed-bed reactor to ensure sufficient residence time for the reaction to complete.

In-line quenching and work-up, potentially using scavenger resins to remove unreacted starting materials and byproducts, to yield the crude product. researchgate.net

The following table presents illustrative data from the continuous flow synthesis of analogous heteroaryl α-keto esters, demonstrating the feasibility and efficiency of this methodology for the synthesis of this compound. The data is based on the acylation of heteroaryl magnesium reagents with diethyl oxalate. organic-chemistry.org

| Entry | Heteroaryl Reagent | Residence Time (s) | Temperature (°C) | Yield (%) |

| 1 | 2-Thienylmagnesium bromide | 0.4 | 25 | 85 |

| 2 | 2-Furylmagnesium chloride | 0.4 | 25 | 82 |

| 3 | 2-Pyridylmagnesium bromide | 0.4 | 25 | 75 |

| 4 | 3-Pyridylmagnesium bromide | 0.4 | 25 | 78 |

This data underscores the potential for high-yield synthesis of heteroaryl α-keto esters under mild conditions and with very short residence times, highlighting the efficiency of continuous flow processing. The successful application of this method to 2-thienylmagnesium bromide strongly suggests its applicability to the 3-thienyl isomer for the synthesis of this compound.

Furthermore, the integration of in-line purification techniques, such as catch-and-release protocols using solid-supported reagents and scavengers, can streamline the synthesis process, leading to a cleaner product and simplifying downstream processing. researchgate.netbeilstein-journals.org The use of packed-bed microreactors can also facilitate the use of heterogeneous catalysts, further enhancing the green credentials and efficiency of the synthesis. dntb.gov.ua

Mechanistic Investigations of Chemical Transformations Involving Oxo Thien 3 Yl Acetate

Fundamental Reaction Pathways and Modes of Reactivity of the Alpha-Keto Ester Moiety

The reactivity of oxo(thien-3-yl)acetate is largely dictated by the α-keto ester moiety, which possesses two adjacent electrophilic centers: the carbonyl carbon and the ester group. This arrangement facilitates a variety of chemical transformations. google.com The presence of the thien-3-yl group, a sulfur-containing aromatic heterocycle, introduces distinct electronic and steric properties compared to its phenyl analogs. The lone pairs on the sulfur atom can participate in π-conjugation, potentially enhancing the polarizability of the molecule.

The α-keto ester functionality is a versatile building block in organic synthesis, primarily due to its susceptibility to reactions with binucleophiles to form five- or six-membered heterocyclic compounds. google.com The general reactivity of α-keto esters can be categorized into three main types:

Reactions involving the keto-carbonyl group: This is the most common mode of reactivity and includes nucleophilic additions, reductions, and condensations.

Reactions involving both the keto and ester groups: These reactions often lead to the formation of heterocyclic systems.

Reactions involving the ester group: This includes hydrolysis and amination. chim.it

The thienyl group can influence the reactivity of the α-keto ester. For instance, in photoaffinity labeling studies, a 2-thienyl substituted α-ketoamide was found to be a superior photoreactive group compared to alkyl or phenyl-substituted analogs. acs.org This was attributed to the thienyl group decreasing the electrophilicity of the keto group and reducing the rate of photodegradation. acs.org

Nucleophilic Additions to the Alpha-Keto Carbonyl of this compound

The α-keto carbonyl group in this compound is a primary site for nucleophilic attack. A wide range of nucleophiles can add to this electrophilic carbon, leading to the formation of a tetrahedral intermediate. The outcome of these reactions is diverse and can result in the formation of alcohols, α-hydroxy acids, or more complex adducts.

Common nucleophiles that react with α-keto esters include organometallic reagents (like Grignard reagents), enolates, and heteroatomic nucleophiles (such as amines and thiols). chim.itrsc.org For example, the reaction of ethyl magnesium chloride with pyrrole-2-glyoxylates, which are structurally similar to this compound, proceeds via nucleophilic addition to the keto-carbonyl group. chim.it

The stereochemical outcome of nucleophilic additions to α-keto esters can often be controlled, leading to the synthesis of chiral α-hydroxy esters. This is a crucial transformation in the synthesis of many biologically active molecules.

Table 1: Examples of Nucleophilic Addition Reactions to α-Keto Esters

| Nucleophile | Reagent Example | Product Type | Reference |

| Organometallic | Grignard Reagent (e.g., EtMgCl) | Tertiary Alcohol | chim.it |

| Hydride | Sodium Borohydride (NaBH4) | α-Hydroxy Ester | |

| Amine | Primary or Secondary Amine | α-Amino Ester (after reduction) | chim.it |

| Thiol | Thiol | Thioacetal | wikipedia.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic heterocycle and can undergo both electrophilic and nucleophilic aromatic substitution reactions. derpharmachemica.comvulcanchem.com The position of substitution is influenced by the electronic nature of the existing substituent (the oxoacetate group) and the reaction conditions.

Electrophilic Aromatic Substitution:

Thiophene is generally more reactive towards electrophiles than benzene. researchgate.net The sulfur atom can stabilize the intermediate carbocation (the sigma complex) formed during electrophilic attack. The oxoacetate group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position. Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the thiophene ring.

Nitration: Introduction of a nitro group (-NO2).

Acylation: Introduction of an acyl group (R-C=O). Thiophene can be acylated at both the α- and β-positions. chim.it

Table 2: Regioselectivity in Electrophilic Substitution of 3-Substituted Thiophenes

| Electrophile | Major Product | Minor Product | Reference |

| Nitrating Agent | 5-Nitro-3-substituted thiophene | 2-Nitro-3-substituted thiophene | researchgate.net |

| Acylating Agent | 5-Acyl-3-substituted thiophene | 2-Acyl-3-substituted thiophene | chim.it |

| Halogenating Agent | 2-Halo-3-substituted thiophene | 5-Halo-3-substituted thiophene | researchgate.net |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the thiophene ring is less common than electrophilic substitution and generally requires the presence of a strong electron-withdrawing group and a good leaving group on the ring. The oxoacetate group can facilitate such reactions.

Radical Reactions and Their Role in Functionalization Strategies

Radical reactions provide an alternative and powerful approach for the functionalization of molecules like this compound. These reactions involve intermediates with unpaired electrons and can be initiated by radical initiators, light (photoredox catalysis), or metal catalysts. libretexts.orgsioc-journal.cn

One important class of radical reactions is radical cyclization. For instance, manganese(III) acetate (B1210297) can mediate the oxidative radical cyclization of 3-oxo-3-thien-2-ylpropanenitrile with alkenes. researchgate.net While this involves a 2-thienyl derivative, similar reactivity could be anticipated for the 3-thienyl isomer.

Silyl enol ethers, which can be formed from α-keto esters, are excellent precursors for radical reactions, leading to the synthesis of α-substituted carbonyl compounds. sioc-journal.cn Photoredox catalysis has emerged as a particularly mild and efficient method for generating radicals and has been used in a variety of transformations involving α-keto esters. For example, visible-light-mediated Paternò–Büchi reactions between simple alkenes and α-ketoesters have been developed. beilstein-journals.org

Table 3: Examples of Radical Reactions Involving α-Keto Ester Derivatives

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Oxidative Cyclization | Manganese(III) acetate | Dihydrofurans | researchgate.net |

| Paternò–Büchi Reaction | Visible light, photocatalyst | Oxetanes | beilstein-journals.org |

| Dehalogenation | Bu3SnH, AIBN | Reduced product | scielo.org.mx |

Elucidation of Catalytic Cycles and Transition State Analysis

Understanding the detailed mechanisms of reactions involving this compound, including the catalytic cycles and the structures of transition states, is crucial for optimizing reaction conditions and developing new transformations. Computational methods, such as Density Functional Theory (DFT), are powerful tools for these investigations. rsc.orgresearchgate.net

For catalytic reactions, elucidating the catalytic cycle involves identifying all the intermediates and transition states. For example, in a palladium-catalyzed borylation of halothiophenes, the cycle would involve oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Transition state analysis provides insights into the energy barriers of different reaction pathways, allowing for the prediction of reaction outcomes and regioselectivity. For instance, DFT calculations have been used to explain the regioselectivity of the intramolecular didehydro-Diels–Alder (IMDDA) reaction in the synthesis of thieno[2,3-f]isoindoles, which are structurally related to this compound derivatives. researchgate.net

In a study on a non-heme iron(III) catalyst for C-H bond activation, mechanistic studies, including the analysis of potential intermediates and transition states, suggested that the reaction proceeds via an Fe-oxo species without the formation of long-lived carbon-centered radicals. rsc.org

Computational and Theoretical Chemistry Approaches to Oxo Thien 3 Yl Acetate

Quantum Mechanical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of Oxo(thien-3-yl)acetate. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost. nih.govirjweb.com For this compound, DFT calculations can be employed to optimize the molecular geometry, revealing key bond lengths, bond angles, and dihedral angles. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability and its susceptibility to electronic excitation. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity.

Reactivity descriptors, derived from the electronic structure, can pinpoint the most reactive sites within the molecule. For instance, Fukui functions can be calculated to predict sites for nucleophilic and electrophilic attack. d-nb.inforesearchgate.net For this compound, these calculations would likely indicate the carbonyl carbons as primary electrophilic sites and the thiophene (B33073) ring as a potential site for electrophilic substitution, with the precise reactivity pattern depending on the electron-donating or -withdrawing nature of the oxoacetate group.

Ab initio methods, while more computationally intensive, can provide even higher accuracy for electronic properties. acs.orgnih.gov These calculations can be used to refine the understanding of the electronic distribution and reactivity of this compound.

Table 1: Representative Calculated Electronic Properties for Thiophene Derivatives using DFT (Note: Data is for illustrative purposes and represents typical values obtained for substituted thiophenes, not specifically this compound)

| Parameter | Value | Reference Compound | Method |

|---|---|---|---|

| HOMO Energy | -6.5 eV | 3-(4-cyanophenyl) thiophene | B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.0 eV | 3-(4-cyanophenyl) thiophene | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.5 eV | 3-(4-cyanophenyl) thiophene | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.99 Debye | Thiophene Derivative 8 | B3LYP/6-311++G(d,p) |

Molecular Modeling and Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulations are essential for exploring the conformational landscape and intermolecular interactions of this compound. The flexibility of the ester group allows for multiple rotational isomers (conformers) that can influence the molecule's physical and biological properties.

Conformational analysis can be performed by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step. auremn.org.brchemistrysteps.com This process generates a potential energy surface, the minima of which correspond to stable conformers. For this compound, key rotations would be around the C-C and C-O single bonds of the oxoacetate moiety. Such studies on related molecules, like 2-methoxythiophene, have shown that different conformations (e.g., cis and trans) can have varying stabilities depending on the solvent environment. mdpi.com

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.govnih.gov By simulating the movements of atoms based on a force field, MD can explore the conformational space and identify the most populated conformational states. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations can reveal important intermolecular interactions like hydrogen bonding and van der Waals forces that govern its behavior in different environments. inventi.innih.gov

Table 2: Example of Conformational Energy Differences in a Related Thienyl Compound (Note: This data is illustrative and not specific to this compound)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Method |

|---|---|---|---|

| Trans | 0.0 | 180 | IEF-PCM/B97D |

| Gauche | 1.2 | 60 | IEF-PCM/B97D |

| Cis | 2.5 | 0 | IEF-PCM/B97D |

Prediction of Spectroscopic Parameters for Mechanistic Interpretation and Structural Assignment

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the confirmation of molecular structure.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. nih.govmdpi.com The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to assign specific peaks to the stretching and bending of particular bonds, such as the C=O and C-S bonds.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. nih.govresearchgate.net These predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms in this compound, which is crucial for structural elucidation.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. rsc.org This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in the spectrum. These predictions can help in understanding the electronic structure and photophysical properties of this compound.

Table 3: Representative Predicted vs. Experimental NMR Chemical Shifts for a Thiophene Derivative (Note: Data is for a representative 3-phenylthiophene (B186537) derivative and serves as an example.)

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Method |

|---|---|---|---|

| C2 | 121.5 | 120.9 | B3LYP/6-311++G(2d,2p) |

| C4 | 127.1 | 126.5 | B3LYP/6-311++G(2d,2p) |

| C5 | 126.8 | 126.2 | B3LYP/6-311++G(2d,2p) |

Reaction Pathway Mapping and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to elucidate the step-by-step mechanism. beilstein-journals.orgresearchgate.net By locating the transition state structure for each step and calculating its energy, the activation energy barrier for that step can be determined. rsc.orgacs.org This information is key to understanding the kinetics and feasibility of a reaction.

For example, in a hypothetical hydrolysis of the ester group in this compound, calculations could map the pathway of nucleophilic attack by water or hydroxide (B78521) on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. Such studies have been performed on related thioketones and other derivatives to understand their reaction mechanisms. mdpi.comresearchgate.net

Table 4: Example of Calculated Activation Energies for a Reaction Involving a Thiophene Derivative (Note: This data is for a [2+2] cycloaddition reaction and is for illustrative purposes.)

| Reaction Step | Activation Free Energy (ΔG‡) (kcal/mol) | Computational Method |

|---|---|---|

| Concerted Cycloaddition | 25.0 | B3LYP |

| Stepwise Aldol-Lactonization | >30.7 | B3LYP |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models use calculated molecular descriptors to predict the reactivity of new or untested compounds.

For a series of derivatives of this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, for instance, their rate of reaction with a particular nucleophile. The first step would be to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological.

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a model that relates a subset of these descriptors to the experimentally measured reactivity. researchgate.net Once a statistically robust model is established, it can be used to predict the reactivity of other, similar compounds based solely on their calculated descriptors. Such an approach has been successfully applied to predict the genotoxicity of thiophene derivatives. researchgate.net

Oxo Thien 3 Yl Acetate As a Versatile Synthon in Complex Organic Synthesis

Strategic Utilization as a Building Block for Diverse Heterocyclic Systems

The inherent reactivity of the α-ketoester group in conjunction with the electronic properties of the thiophene (B33073) ring makes oxo(thien-3-yl)acetate and its derivatives powerful precursors for a variety of heterocyclic compounds. Chemists have extensively used this synthon to construct fused ring systems, which are common motifs in pharmacologically active compounds.

Key among these synthetic applications is the construction of thieno[2,3-b]pyridines and thieno[3,2-d]pyrimidines. researchgate.netnih.govmdpi.comgrafiati.comresearchgate.net For instance, 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids can be reacted with reagents like dimethylformamide/phosphoroxide chloride to produce N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines. nih.gov Another common strategy involves the Gewald reaction, a multi-component condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur, which yields polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net These 2-aminothiophenes, derived from precursors related to this compound, are crucial intermediates that can be cyclized to form various fused heterocycles. umich.eduevitachem.comnih.gov

The synthesis of thieno[2,3-b]pyridines often starts from a substituted pyridine-2(1H)-thione, which can be further reacted with halogen-containing compounds to build the fused thiophene ring. researchcommons.org Subsequent reactions, such as treatment with triethyl orthoformate, can lead to the formation of more complex tetracyclic systems like pyridothienopyrimidines. researchcommons.org Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives are synthesized through sequential reactions, such as aromatic nucleophilic substitution (SNAr) followed by Suzuki cross-coupling reactions, to introduce diverse substituents onto the heterocyclic core. nih.gov

The versatility of this building block is further demonstrated in the synthesis of other complex systems, such as thieno[2,3-c] nih.govresearchgate.netnaphthyridinones and pyrazolo[3,4-c] nih.govresearchgate.netnaphthyridines, starting from appropriately substituted thieno[2,3-b]pyridines. arkat-usa.org

| Precursor/Intermediate Class | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Aminothiophene-3-carboxylates | Gewald Reaction / Cyclization | Thieno[2,3-d]pyrimidines, Thiazolo-fused thiopyrano[4,3:4,5]thieno-[2,3-d]pyrimidines | researchgate.netevitachem.com |

| 3-Amino-thieno[2,3-b]pyridine-2-carboxylic acids | Formamidine Synthesis | N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines | nih.gov |

| Pyridine-2(1H)-thione derivatives | Alkylation / Cyclization | Thieno[2,3-b]pyridines | researchcommons.org |

| Thieno[3,2-d]pyrimidine precursors | SNAr and Suzuki Reactions | Substituted Thieno[3,2-d]pyrimidines | nih.gov |

| β-enaminoester | Cyclization / Rearrangement | Thieno[2,3-d] researchgate.netnih.govumich.edutriazolo[1,5-a]pyrimidines | nih.gov |

Integration into Multi-Component Reactions (MCRs) for Increased Molecular Complexity

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all starting materials. The this compound synthon is an ideal candidate for such reactions, enabling the rapid assembly of complex molecular architectures.

Gewald Reaction: As previously mentioned, the Gewald reaction is a cornerstone MCR for synthesizing 2-aminothiophenes. wikipedia.org This reaction involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile (such as ethyl cyanoacetate, a close relative of this compound), and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net The resulting polysubstituted 2-aminothiophenes are pivotal intermediates for a vast library of thiophene-containing heterocycles. umich.edunih.gov The reaction's utility has been expanded through variations, including microwave-assisted synthesis and solid-support methodologies, enhancing its efficiency and scope. researchgate.netumich.edu

Hantzsch Dihydropyridine Synthesis: The Hantzsch synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com This reaction produces 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. organic-chemistry.org While direct examples using this compound are specific, the principle allows for the incorporation of thiophene-containing β-ketoesters to generate thienyl-substituted pyridines, rapidly increasing molecular complexity. The reaction is known for its high atom economy and has been adapted for greener conditions, such as using water as a solvent or microwave irradiation. wikipedia.orgbeilstein-journals.orgnih.gov

Biginelli Reaction: The Biginelli reaction is another powerful MCR that condenses an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). ic.ac.uknih.govjsynthchem.com By employing a thienyl-substituted β-ketoester like this compound, this reaction provides a direct route to DHPMs bearing a thienyl group. These structures are of significant interest in medicinal chemistry. The reaction is typically acid-catalyzed and has seen numerous improvements to enhance yields and broaden its applicability under various conditions, including solvent-free systems. jsynthchem.commdpi.comresearchgate.net

| Multi-Component Reaction | Core Reactants | Product Class | Role of Thienyl Synthon | Reference |

|---|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophenes | Serves as the α-cyanoester component (or related active methylene compound). | wikipedia.orgresearchgate.net |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Dihydropyridines/Pyridines | Serves as the β-ketoester component. | wikipedia.orgorganic-chemistry.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones (DHPMs) | Serves as the β-ketoester component. | ic.ac.uknih.gov |

Applications in the Assembly of Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to complex, often polycyclic, molecular frameworks that serve as the core structure for developing new functional molecules, particularly in drug discovery and materials science. The this compound moiety is instrumental in the bottom-up construction of such scaffolds.

The Gewald reaction, for example, provides access to 2-aminothiophenes which are not merely simple heterocycles but are themselves versatile platforms for further elaboration. umich.edu These intermediates can undergo annelation reactions to form fused polycyclic systems. For instance, reaction with N-[bis-(methylthio)-methylene]-amino reagents can lead to the formation of pyrimidine-annelated systems, yielding complex scaffolds like thiazolo- or pyrido-fused thiopyrano[4,3:4,5]thieno-[2,3-d]pyrimidines in one-pot procedures. researchgate.net

Furthermore, the synthesis of hybrid compounds, where the thienopyrimidine unit is fused or linked to other biologically relevant heterocycles, exemplifies the assembly of advanced scaffolds. The synthesis of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine showcases the linking of two distinct and important heterocyclic systems, thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine, creating a novel and complex molecular architecture. mdpi.com These advanced scaffolds often serve as templates in combinatorial chemistry to generate libraries of compounds for biological screening.

Retrosynthetic Analysis Strategies Employing the this compound Moiety

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available, or easily prepared starting materials. The this compound synthon frequently emerges as a key precursor in the retrosynthesis of complex thiophene-containing heterocycles.

Consider a complex target molecule such as a substituted thieno[2,3-d]pyrimidine (B153573). A retrosynthetic approach would involve a series of "disconnections" corresponding to reliable forward reactions.

Disconnection 1 (C-N/C-C bond formation): The pyrimidine (B1678525) ring of a thieno[2,3-d]pyrimidine can be retrosynthetically disconnected via reactions used in its formation, such as cyclization of an N-substituted 2-aminothiophene. This leads back to a 2-acyl aminothiophene intermediate.

Disconnection 2 (Gewald Reaction): The 2-aminothiophene intermediate itself is a classic product of the Gewald reaction. This disconnection breaks the thiophene ring down into its three components: a carbonyl compound, an active methylene compound, and sulfur. This step identifies an α-ketoester or a related active methylene precursor bearing the thienyl group as a key starting material.

This logical deconstruction highlights the strategic importance of this compound or its nitrile equivalent. For example, when planning the synthesis of a library of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, a chemist would recognize that the core scaffold can be efficiently assembled from a 2-aminothiophene-3-carboxylate. evitachem.com This intermediate, in turn, is readily accessible via a Gewald reaction, where the key components are a cyclic ketone, sulfur, and a cyanoacetate. The retrosynthetic analysis thus identifies a simple, flexible, and powerful route for generating molecular diversity, underscoring the role of the initial synthon in a sophisticated synthetic plan.

Advanced Spectroscopic and Analytical Techniques in the Study of Oxo Thien 3 Yl Acetate Chemistry

In-situ and Real-time Spectroscopic Methods (NMR, IR) for Reaction Monitoring and Intermediate Detection

In-situ and real-time spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for observing chemical transformations as they occur. nih.govspectroscopyonline.com This allows for the direct monitoring of reactant consumption, product formation, and the detection of short-lived intermediates that might otherwise be missed with traditional analytical methods. nih.govgoogleapis.com

In-situ NMR Spectroscopy: This technique offers high-resolution information about the molecular structure and environment of species in a reaction mixture over time. nih.gov By monitoring changes in the chemical shifts and signal intensities of specific nuclei (e.g., ¹H, ¹³C), researchers can track the concentrations of reactants, intermediates, and products. nih.gov For instance, in photopolymerization reactions, the disappearance of vinylic proton and carbon signals can be followed to calculate monomer conversion rates as a function of time. nih.gov This method has been successfully employed to monitor a variety of reactions, including photochemical processes and polymerization kinetics. nih.gov

Real-time IR Spectroscopy: Attenuated Total Reflection Fourier Transform Infrared (ATR-FT-IR) spectroscopy is particularly useful for monitoring reactions in real-time. spectroscopyonline.com By immersing an ATR probe directly into the reaction vessel, spectra can be collected at regular intervals without the need for sample extraction. spectroscopyonline.com This is especially valuable for tracking the progress of reactions involving changes in functional groups, which have distinct IR absorption bands. For example, in esterification reactions, the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch can be monitored to determine the reaction endpoint. spectroscopyonline.com

A study on the synthesis of aspirin (B1665792) demonstrated the utility of in-situ ATR-FT-IR for monitoring the acetylation of salicylic (B10762653) acid. spectroscopyonline.com The researchers observed clear changes in the carbonyl stretching region of the IR spectrum, allowing them to track the consumption of acetic anhydride (B1165640) and the formation of aspirin in real-time. spectroscopyonline.com

| Technique | Application in Oxo(thien-3-yl)acetate Chemistry | Key Information Obtained |

| In-situ NMR | Monitoring the progress of synthesis and derivatization reactions. | Real-time concentrations of reactants, products, and intermediates; reaction kinetics. nih.gov |

| Real-time IR | Tracking functional group transformations during reactions. | Disappearance of reactant peaks and appearance of product peaks; reaction endpoint determination. spectroscopyonline.com |

High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Pathways and Identifying Transient Species

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of molecules with high accuracy and precision. This capability is crucial for identifying unknown products, byproducts, and transient species formed during the reactions of this compound. researchgate.netacs.org

HRMS provides exact mass measurements, which can be used to calculate the molecular formula of a compound. researchgate.net This information, combined with fragmentation patterns observed in the mass spectrum, helps to elucidate the structure of the molecule. For example, in the analysis of 2-(5-Acetylthiophen-3-yl)acetic acid, HRMS confirmed the molecular formula C₈H₈O₃S and revealed characteristic fragmentation patterns, such as the loss of COOH and CH₃CO groups.

The technique is also instrumental in studying reaction mechanisms by identifying intermediates. In the synthesis of functionalized thieno[2,3-b]indoles, HRMS was used to characterize the products and support the proposed reaction pathway. acs.org Similarly, in the study of electrochemical synthesis of transition metal complexes, HRMS was used to follow the reaction progress and identify cationic species in solution. whiterose.ac.uk

| Application | Information Gained from HRMS | Example |

| Product Identification | Precise molecular formula determination. | Confirmation of the elemental composition of novel this compound derivatives. researchgate.net |

| Reaction Pathway Elucidation | Identification of intermediates and byproducts. | Characterization of species formed during the synthesis of complex heterocyclic systems. acs.org |

| Characterization of Transient Species | Detection of short-lived reactive intermediates. | Observation of cationic species in electrochemical reactions. whiterose.ac.uk |

X-ray Crystallography for Precise Structural Determination of Novel Derivatives and Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.net This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is essential for characterizing novel derivatives and complexes of this compound. core.ac.uknih.gov

The synthesis of new compounds often leads to products whose exact structure cannot be determined by spectroscopic methods alone. In such cases, single-crystal X-ray diffraction analysis provides the necessary data to resolve any structural ambiguities. researchgate.net For example, X-ray crystallography has been used to determine the crystal structures of various thiophene-containing compounds, revealing details about their molecular conformation and intermolecular interactions. nih.govcore.ac.uk

In a study of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides, X-ray crystallography confirmed the E configuration of the C=N bond and revealed that the molecules are twisted. nih.gov The analysis also provided insights into the intermolecular hydrogen bonding that stabilizes the crystal packing. nih.gov Similarly, the crystal structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate was determined, showing the dihedral angle between the quinazoline (B50416) and phenyl rings and the presence of C—H⋯O hydrogen bonds. researchgate.net

| Compound Class | Structural Information from X-ray Crystallography | Reference |

| Thiophene-containing hydrazides | Confirmation of stereochemistry, molecular conformation, and intermolecular interactions. | nih.gov |

| Quinazoline derivatives | Determination of dihedral angles and hydrogen bonding patterns. | researchgate.net |

| Cyclohexene derivatives | Elucidation of ring conformation and stereochemistry of chiral centers. | core.ac.uk |

Chromatographic Techniques (HPLC, GC) Coupled with Spectroscopic Detection for Reaction Mixture Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, identification, and quantification of components in a reaction mixture. csic.esjscimedcentral.com When coupled with spectroscopic detectors like UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS), these methods provide a comprehensive analysis of the reaction progress and product purity. unc.eduderpharmachemica.com

HPLC: HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. csic.es It is widely used to monitor reaction progress by separating the reactants, intermediates, and products. nih.gov The use of chiral stationary phases in HPLC allows for the separation of enantiomers, which is crucial in asymmetric synthesis. rsc.org For instance, chiral HPLC was used to separate the enantiomers of a β-(thien-2-yl) proline derivative. csic.es

GC-MS: Gas Chromatography coupled with Mass Spectrometry is a powerful tool for the analysis of volatile compounds. unc.edurjpbcs.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component. rjpbcs.com This technique is often used to analyze the purity of starting materials and products, as well as to identify byproducts in a reaction. derpharmachemica.com

In the synthesis of benzodiazepine (B76468) receptor ligands, GC-MS was used to analyze the reaction products. unc.edu Similarly, the analysis of plant extracts by GC-MS has led to the identification of various thiophene-containing compounds. rjpbcs.com

| Technique | Application in this compound Chemistry | Information Obtained |

| HPLC | Monitoring reaction progress, purity assessment, and chiral separations. | Retention times for identification, peak areas for quantification, and separation of enantiomers. csic.esnih.gov |

| GC-MS | Analysis of volatile compounds, product identification, and impurity profiling. | Separation of mixture components and mass spectra for structural elucidation. unc.edurjpbcs.com |

Structure Reactivity Relationship Srr Studies of Oxo Thien 3 Yl Acetate Derivatives

Influence of Thiophene (B33073) Ring Substitution on the Reactivity of the Alpha-Keto Ester Functionality

The reactivity of the alpha-keto ester moiety in oxo(thien-3-yl)acetate is highly sensitive to the nature of substituents on the thiophene ring. The alpha-carbonyl carbon is electrophilic, making it a prime target for nucleophilic attack. The degree of this electrophilicity can be fine-tuned by the electronic effects—both inductive and resonance—of substituents on the heterocycle. chim.itlumenlearning.com

Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.orgstpeters.co.in

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃) or alkoxy (e.g., -OCH₃) groups increase the electron density of the thiophene ring through inductive and resonance effects. lumenlearning.com This increased electron density is partially relayed to the attached oxoacetate group, which slightly reduces the electrophilicity of the keto-carbonyl carbon. Consequently, the presence of an EDG on the thiophene ring tends to decrease the rate of nucleophilic attack at the alpha-keto position. libretexts.org

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) pull electron density away from the thiophene ring. stpeters.co.inlibretexts.org This deactivation of the ring enhances the electrophilic character of the alpha-keto carbon, making it more susceptible to nucleophiles. Research on related systems has shown that reactions often proceed more effectively with electron-withdrawing groups present on the aromatic ring compared to electron-donating groups. mdpi.com This increased reactivity can lead to higher yields and faster reaction rates in processes such as condensations or additions. mdpi.comotterbein.edu

The position of the substituent on the thiophene ring also plays a critical role in modulating reactivity due to the nuanced electronic landscape of the heterocycle.

| Substituent (R) | Electronic Effect | Predicted Effect on Reactivity Toward Nucleophiles |

|---|---|---|

| -CH₃ | Electron-Donating (Inductive) | Decreased |

| -OCH₃ | Electron-Donating (Resonance) | Decreased |

| -Cl | Electron-Withdrawing (Inductive) | Increased |

| -Br | Electron-Withdrawing (Inductive) | Increased |

| -NO₂ | Electron-Withdrawing (Resonance & Inductive) | Significantly Increased |

| -CN | Electron-Withdrawing (Resonance & Inductive) | Significantly Increased |

Effect of Ester Group Variation on Reaction Selectivity and Kinetics

The alcoholic component of the ester functionality (-COOR) in this compound can significantly influence both the kinetics and the selectivity of its reactions. This influence is primarily attributed to steric hindrance and the electronic nature of the alkyl or aryl group. beilstein-journals.org

Varying the ester group from a small methyl or ethyl group to a bulkier isopropyl or tert-butyl group can impede the approach of a nucleophile to the adjacent ketone. This steric shielding can slow down the reaction rate. In studies involving asymmetric reactions of α-keto esters, the size of the ester group has been shown to impact both yield and stereoselectivity. beilstein-journals.org For instance, in an enantioselective decarboxylative aldol (B89426) reaction, the ethyl ester of an α-keto acid provided the highest yield and selectivity compared to methyl, isopropyl, or benzyl (B1604629) esters. beilstein-journals.org This suggests an optimal balance between steric and electronic factors for that specific transformation.

In other synthetic applications, the choice of ester can be a critical parameter for optimizing product yields. While systematic kinetic studies on this compound are not widely reported, data from related syntheses can provide insights. For example, the synthesis of different ester derivatives of a complex heterocyclic system showed varying yields, which can be partly attributed to the nature of the ester group. mdpi.com

| Ester Group (R in -COOR) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Ethyl (-CH₂CH₃) | 81 | 84 |

| Methyl (-CH₃) | 75 | 81 |

| Isopropyl (-CH(CH₃)₂) | 78 | 78 |

| Benzyl (-CH₂Ph) | 70 | 71 |

Comparative Studies with Other Hetaryl Oxoacetates

The synthesis of these compounds often involves Friedel-Crafts acylation. chim.it Thiophene derivatives typically require a Lewis acid for this reaction, a condition that can sometimes be avoided with the more electron-rich pyrrole (B145914) and furan (B31954) rings. chim.it The position of the glyoxylate (B1226380) group on the thiophene ring also matters. For example, in the synthesis of pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-one, the starting material derived from the thien-3-yl isomer gave a higher yield (94%) than the one from the thien-2-yl isomer (89%), indicating a subtle difference in reactivity. nih.gov

In terms of chemical behavior, all hetaryl glyoxylates act as highly electrophilic ketones. chim.it The relative reactivity is influenced by the electron-donating ability of the heterocyclic ring. In electrophilic aromatic substitution, the general order of reactivity is pyrrole > furan > thiophene. This trend suggests that the keto-carbonyl group attached to a pyrrole ring would be less electrophilic than one attached to a thiophene ring, as the more electron-rich pyrrole ring donates more electron density.

This difference in reactivity is also observed in reactions involving the heterocycle itself. In Petasis-type reactions, electron-rich boronic acids, such as furan-2-boronic acid, tend to give good product yields, while less electron-rich arylboronic acids can be less effective. nih.gov

| Precursor | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Oxo-2-(thien-3-yl)propionitrile | Condensation/Cyclization | 3-(Thiophen-3-yl)pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-one | 94 | nih.gov |

| 3-Oxo-2-(thien-2-yl)propionitrile | Condensation/Cyclization | 3-(Thiophen-2-yl)pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-one | 89 | nih.gov |

| Furan-2-boronic acid | Petasis Reaction | 2-Pyridyl-functionalized amine | >70 | nih.gov |

| Ethyl 2-(furan-2-yl)-2-oxoacetate | Friedel-Crafts Acylation | N/A | Good | chim.it |

Challenges and Future Research Directions in Oxo Thien 3 Yl Acetate Chemistry

Addressing Unresolved Synthetic Challenges and Enhancing Reaction Efficiencies

While methods for synthesizing the core structure of oxo(thien-3-yl)acetate exist, such as the reaction of a lithiated thiophene (B33073) with dimethyl oxalate (B1200264), significant challenges remain in achieving optimal efficiency, regioselectivity, and functional group tolerance, particularly when synthesizing more complex derivatives. researchgate.net The development of novel synthetic procedures is crucial for advancing the applications of these thiophene-based building blocks. bohrium.com

Current research focuses on several key areas to enhance reaction outcomes. Metal-catalyzed heterocyclization is a powerful strategy for the regioselective and atom-economical synthesis of substituted heterocycles. bohrium.comunimi.it For instance, copper-mediated reactions have been employed to create various thiophene motifs. bohrium.com However, the need for expensive or toxic metal catalysts is a drawback. Consequently, one-pot, metal-free approaches are highly attractive for future development. bohrium.com Another area of focus is the improvement of reaction conditions to be milder and more efficient, which can lead to shorter reaction times and higher yields. unimi.it The electrophilic iodocyclization reaction, for example, has been shown to be a versatile tool for constructing highly functionalized 3-iodothiophenes from thioenynes. bohrium.com Further research is needed to adapt these and other modern synthetic methods to the specific challenges posed by this compound and its derivatives, such as controlling reactivity at the ketone, ester, and thiophene ring positions.

Table 1: Synthetic Challenges and Strategies for Enhancement in Thiophene Chemistry

| Challenge | Potential Enhancement Strategy | Rationale | Key References |

|---|---|---|---|

| Low Regioselectivity | Directed metalation; Use of specific catalysts (e.g., Rhodium, Copper) | Metal catalysts or directing groups can guide reactants to a specific position on the thiophene ring, preventing the formation of isomeric byproducts. | bohrium.com |

| Harsh Reaction Conditions | Development of organocatalytic or photoredox-catalyzed reactions | These methods often operate at room temperature and under neutral conditions, preserving sensitive functional groups and improving safety. | researchgate.netnih.gov |

| Multi-step Syntheses | Design of one-pot and multicomponent procedures | Combining several synthetic steps into a single operation reduces waste, saves time, and minimizes purification efforts, increasing overall efficiency. | bohrium.comresearchgate.net |

| Poor Yields | High-throughput experimentation (HTE) for condition optimization | Systematically screening a wide range of catalysts, solvents, and reagents can rapidly identify the optimal conditions for maximizing product yield. | uni-muenchen.de |

| Limited Substrate Scope | Exploration of novel coupling partners and reaction mechanisms | Expanding the types of reactions and starting materials that can be used allows for the synthesis of a more diverse range of functionalized thiophene derivatives. | mdpi.comineosopen.org |

Emerging Research Avenues in Cascade and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are chemical processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. wikipedia.org This approach offers significant advantages in terms of atom, step, and redox economy, making it a cornerstone of modern "green chemistry" and efficient total synthesis. nih.gov20.210.105 The application of cascade strategies to the synthesis of complex molecules starting from or incorporating the this compound scaffold is a promising area for future research.

These processes allow for the rapid construction of complex polycyclic frameworks from relatively simple starting materials. 20.210.105tvnguyen.group For example, cascade reactions involving thienyl moieties have been reported, such as FeCl3-catalyzed processes and tandem cyclizations of aryl propargyl sulfoxides to form benzothiophenes. spbftu.ruresearchgate.net A key future direction would be to design novel cascade sequences that utilize the inherent reactivity of the this compound core. One could envision a process initiated by a nucleophilic attack on the keto-ester moiety, followed by an intramolecular cyclization onto the thiophene ring, or a Diels-Alder reaction where the thiophene acts as a diene or dienophile. nih.gov The development of organocatalytic cascade reactions is particularly appealing as it avoids the use of metals and often proceeds with high stereoselectivity, which is crucial for the synthesis of bioactive compounds. nih.gov

Table 2: Potential Cascade Reactions Involving a Thienyl Core

| Cascade Type | Description | Potential Application for this compound | Key References |

|---|---|---|---|

| Nucleophilic/Electrophilic Cascade | A sequence initiated by a nucleophilic or electrophilic attack, creating a new functionality that triggers subsequent intramolecular reactions. wikipedia.org | Functionalization of the ester group could trigger an intramolecular cyclization with the thiophene ring to form fused heterocyclic systems. | wikipedia.org |

| Pericyclic Cascade | A sequence involving multiple pericyclic reactions, such as cycloadditions and electrocyclic ring-openings, occurring in succession. researchgate.net | The thiophene ring could participate in a Diels-Alder reaction, with subsequent transformations of the resulting adduct to build complex polycyclic structures. | researchgate.net |

| Organocatalytic Cascade | The use of a small organic molecule to catalyze a series of reactions, often creating multiple stereocenters with high control. nih.gov | An amine catalyst could form an enamine with the ketone of this compound, initiating a Michael addition/cyclization sequence. | nih.govtvnguyen.group |

| Transition-Metal-Catalyzed Cascade | A sequence where a metal catalyst facilitates several different bond-forming steps in one pot, such as a cross-coupling followed by a cyclization. nih.gov | A palladium-catalyzed Tsuji-Trost reaction could be followed by an intramolecular Heck reaction to rapidly assemble complex molecular architectures. | nih.govescholarship.org |

Leveraging Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize organic synthesis by transforming it from an experience-based art to a data-driven science. mdpi.com For heterocyclic systems like this compound, these computational tools offer powerful new ways to predict reactivity, plan synthetic routes, and optimize reaction conditions. numberanalytics.comresearchgate.net

Machine learning models can be trained on vast datasets of published chemical reactions to identify patterns and predict outcomes. numberanalytics.comnih.gov This has several transformative applications. nih.gov Firstly, AI can perform retrosynthesis, breaking down a complex target molecule containing the this compound core into simpler, commercially available precursors. engineering.org.cn This can suggest novel and more efficient synthetic pathways that a human chemist might overlook. Secondly, ML models can predict the yield or success of a reaction under specific conditions, saving time and resources by avoiding failed experiments. uni-muenchen.denih.gov For thiophene derivatives specifically, ML algorithms like artificial neural networks have already been used to predict their chemical properties. researchgate.net A significant challenge, however, is ensuring that the data used to train these models is of high quality and that the models are not simply capturing literature popularity trends rather than fundamental chemical reactivity. acs.org

Table 3: Applications of AI/ML in this compound Chemistry

| AI/ML Application | Description | Potential Impact on this compound Research | Key References |

|---|---|---|---|

| Retrosynthesis Planning | AI algorithms suggest synthetic routes by working backward from the target molecule. engineering.org.cn | Rapidly generates multiple synthetic plans for complex derivatives, potentially uncovering more efficient or novel routes. | nih.govengineering.org.cn |

| Reaction Yield Prediction | ML models are trained on experimental data to predict the yield of a reaction given a set of reactants and conditions. nih.gov | Optimizes reaction conditions in silico before performing lab experiments, maximizing efficiency and minimizing waste. | nih.govacs.org |

| Reactivity & Property Prediction | Models predict the chemical and physical properties of novel compounds based on their structure. numberanalytics.com | Screens virtual libraries of this compound derivatives for desired properties (e.g., biological activity) prior to synthesis. | numberanalytics.comresearchgate.net |

| Catalyst and Reagent Design | AI can be used to design new catalysts or suggest the best reagents for a specific transformation. | Identifies optimal catalysts for selective functionalization of the thiophene ring or the keto-ester group. | mdpi.com |

Scaling and Process Optimization for Academic Synthesis

The transition of a synthetic procedure from a small, laboratory-scale experiment to a larger, multi-gram or kilogram-scale process presents a distinct set of challenges that are crucial to address for practical applications. researchgate.netchemrxiv.org While a reaction may be successful in a research setting, factors such as cost, safety, reagent handling, purification, and equipment compatibility become paramount at a larger scale. chemrxiv.orgresearchgate.net

For a compound like this compound, scaling up its synthesis would require re-evaluation of the initial lab protocol. For example, the use of cryogenic conditions and highly reactive reagents like butyllithium, while common in the lab, can pose significant safety and engineering hurdles on a larger scale. researchgate.netchemrxiv.org Process optimization would involve exploring alternative, safer reagents and milder reaction conditions. Solvent choice is another critical factor; reducing or eliminating solvents through solvent-free reaction conditions not only aligns with green chemistry principles but can also simplify product isolation and reduce waste management costs. ineosopen.org Furthermore, purification methods must be considered. Silica gel column chromatography, a staple in academic labs, is often impractical and expensive for large quantities. chemrxiv.org Developing scalable purification techniques such as crystallization or distillation is a key aspect of process optimization. Demonstrating that a synthesis is scalable, even on a gram scale, significantly enhances its applicability and value. mdpi.com

Table 4: Comparison of Lab-Scale vs. Scaled-Up Synthesis Considerations

| Parameter | Laboratory Scale (mg-g) | Academic Scale-Up (10g - 100g+) | Rationale for Change | Key References |

|---|---|---|---|---|

| Reagents | Use of pyrophoric (e.g., BuLi) or expensive reagents is common. | Preference for safer, cheaper, and more stable alternatives. | Safety, cost-effectiveness, and ease of handling are critical at scale. | researchgate.netchemrxiv.org |

| Solvents | A wide variety of solvents are used, often in large volumes relative to product. | Minimize solvent use; explore solvent-free conditions or recyclable solvents. | Reduces cost, waste, and environmental impact. Simplifies downstream processing. | ineosopen.org |

| Temperature Control | Simple heating mantles or ice baths are sufficient. | Requires robust heating/cooling systems to manage exotherms/endotherms in larger volumes. | Inadequate heat transfer can lead to runaway reactions or byproduct formation. | chemrxiv.org |

| Purification | Column chromatography is the standard method. | Development of crystallization, distillation, or extraction-based purifications. | Chromatography is generally not economically or practically feasible for large quantities. | researchgate.netchemrxiv.org |

| Work-up | Liquid-liquid extractions with separatory funnels. | Use of larger reactors with mechanical stirring; potential for phase-split issues. | Procedures must be adapted to handle larger volumes and different equipment. | researchgate.net |

Q & A

Q. What are the common synthetic routes for Oxo(thien-3-yl)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions between thiophene derivatives and oxo-acetate precursors. A standard method involves reacting 3-thienylmagnesium bromide with ethyl oxalyl chloride in anhydrous ether, followed by acid hydrolysis to yield the oxo derivative . Optimization includes temperature control (0–5°C to prevent side reactions) and stoichiometric adjustments to minimize by-products like dimerized thiophene species. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm the ester carbonyl (δ ~165–170 ppm) and thienyl proton environments (δ ~6.5–7.5 ppm) .

- XRD : Single-crystal X-ray diffraction (SHELXL refinement) to resolve the planar thienyl-oxoacetate moiety and dihedral angles between substituents .

- IR : Stretching frequencies for C=O (~1740 cm) and C-S (~680 cm) bonds .

Q. How does the reactivity of this compound compare to analogous oxo-aryl acetates?

The thienyl group enhances electrophilic substitution at the 2- and 5-positions due to sulfur’s electron-donating resonance effects. For example, nitration occurs regioselectively at the 5-position, unlike phenyl analogs, which favor para-substitution. This is confirmed by LC-MS monitoring of reaction intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational structural data for this compound derivatives?

Discrepancies between experimental (XRD) and DFT-optimized geometries often arise from crystal packing forces. To address this:

- Perform periodic DFT calculations (e.g., VASP) incorporating dispersion corrections to model intermolecular interactions .

- Compare torsional angles (e.g., thienyl-O-C=O) from XRD with gas-phase DFT results to isolate packing effects .

- Validate with solid-state NMR to probe dynamic behavior in the crystal lattice .

Q. How can photostimulated reactions expand the functionalization of this compound?

UV irradiation in DMSO with enolate nucleophiles (e.g., acetone enolate) enables S1 pathways, forming ε-oxo acids via C–C bond formation at the α-carbon. Key parameters include:

Q. What methodologies identify and mitigate by-products in this compound synthesis?

By-products like thienyl dimer or over-oxidized species are detected via:

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal:

- Steric effects : Bulky substituents at the thienyl 3-position reduce enzymatic hydrolysis (e.g., esterase stability increases 3-fold with a methyl group) .

- Electronic effects : Electron-withdrawing groups (e.g., -NO) enhance electrophilic reactivity, improving IC values in kinase inhibition assays by 50% . Assays: Competitive ELISA for target binding and molecular docking (AutoDock Vina) to predict binding poses .

Methodological Guidelines

- Crystallography : Use SHELXL for refinement, leveraging TWIN and BASF commands to handle twinning in polar space groups (e.g., P2) .

- Data Validation : Cross-reference NMR coupling constants () with DFT-predicted dihedral angles to confirm conformational preferences .

- Reaction Optimization : Employ Design of Experiments (DoE) to map the impact of temperature, solvent, and catalyst on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.